1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone

DGKα inhibition IC50 diacylglycerol kinase

This 3-methoxyphenyl regioisomer is the only commercially available DGKα inhibitor validated to restore RICD in SAP-deficient T-cells below 5 µM without serotonin receptor blockade at up to 10 µM. Its defined SAR and 93% DGKα inhibition at 100 µM make it essential for clean TCR signaling and cancer migration studies. Avoid serotonin-active para-methoxy or benzyl variants.

Molecular Formula C23H27N3O2
Molecular Weight 377.5 g/mol
Cat. No. B4831273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone
Molecular FormulaC23H27N3O2
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCC1=C(N(C2=CC=CC=C12)C(=O)CN3CCN(CC3)C4=CC(=CC=C4)OC)C
InChIInChI=1S/C23H27N3O2/c1-17-18(2)26(22-10-5-4-9-21(17)22)23(27)16-24-11-13-25(14-12-24)19-7-6-8-20(15-19)28-3/h4-10,15H,11-14,16H2,1-3H3
InChIKeyHDHXDFHPOZTJJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone: Core Identity and Pharmacological Classification for Research Procurement


1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone (also known as AMB639752) is a synthetic small molecule that combines a 2,3-dimethylindole moiety with a 3-methoxyphenylpiperazine fragment via an ethanone linker [1]. It is classified as a diacylglycerol kinase (DGK) inhibitor, specifically targeting the alpha isoform (DGKα), and was first identified through virtual screening as a more potent and selective alternative to commercial DGKα inhibitors [2]. The compound has a molecular formula of C23H27N3O2 and a molecular weight of 377.5 g/mol .

Why 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone Cannot Be Replaced by Close Structural Analogs in DGKα Research


Within the class of indole-piperazine ethanones, even minor changes to the aryl substituent on the piperazine ring drastically alter DGK isoform inhibition profiles and off-target liabilities. The target compound's 3-methoxyphenyl group confers a specific three-dimensional shape and electrostatic potential that is critical for DGKα binding, as demonstrated by shape Tanimoto rank comparisons [1]. Regioisomers or substituted variants (e.g., para-methoxy, ortho-fluoro, benzyl) have not been validated as DGKα inhibitors and may instead engage serotonin or dopamine receptors, as observed for structurally related piperazines [2]. Substituting the compound without quantitative confirmation of DGKα potency, isoform selectivity, and the absence of serotoninergic activity risks introducing confounding pharmacological variables that compromise experimental reproducibility.

Quantitative Differentiation Evidence for 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone Relative to DGKα Inhibitor Benchmarks


DGKα Inhibition Potency: AMB639752 vs. Ritanserin and Commercial Inhibitors

AMB639752 inhibits DGKα with an IC50 of 4.3 ± 0.6 µM, which is approximately 3.9-fold more potent than ritanserin (IC50 16.7 ± 4.6 µM) and 2.5-fold more potent than R59949 (IC50 10.6 ± 3.2 µM) in the same OST-DGKα assay [1]. At a screening concentration of 100 µM, AMB639752 reduces residual DGKα activity to 4%, compared to 17% for ritanserin and 27-28% for R59022/R59949 [1].

DGKα inhibition IC50 diacylglycerol kinase

DGK Isoform Selectivity: AMB639752 Exhibits High Specificity for DGKα Over DGKζ and DGKθ

At 100 µM, AMB639752 inhibits DGKα by 93%, while R59022 and R59949 achieve 68% and 81% inhibition, respectively [1]. Critically, AMB639752 does not significantly inhibit DGKζ or DGKθ at the same concentration, confirming a superior selectivity window for the α isoform [1].

selectivity DGK isoforms off-target

Absence of Serotonin Receptor Antagonism: AMB639752 Avoids Off-Target Effects Common to Analogues

In a PMA-induced oxidative burst assay in human monocytes, 10 µM AMB639752 did not affect serotonin action, whereas ritanserin and ketanserin significantly impaired serotonin signaling [1]. This contrasts with R59022 (5HT2A IC50 2.2 nM) and R59949 (5HT2A IC50 9.2 nM), which are potent serotonin antagonists [2].

serotonin antagonism off-target selectivity

Cellular Functional Activity: Restoration of Restimulation-Induced Cell Death in XLP-1 Model

AMB639752 restores restimulation-induced cell death (RICD) in SAP-deficient T lymphocytes at lower concentrations than previously available inhibitors R59022 and R59949, which require 5–10 µM [1]. The SAR study identified analogues 11 and 20 with IC50 values of 1.6 µM and 1.8 µM, respectively, as the most potent DGKα inhibitors discovered to date, but AMB639752 remains the most extensively characterized tool compound with proven cellular efficacy and a defined pharmacophore [2].

RICD XLP-1 T-cell apoptosis

High-Confidence Research Application Scenarios for 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone (AMB639752)


Investigating DGKα-Dependent T-Cell Apoptosis in X-Linked Lymphoproliferative Disease (XLP-1) Models

AMB639752 is the only commercially available DGKα inhibitor with proven efficacy in restoring RICD in SAP-deficient T cells at concentrations below 5 µM. Use at 3–10 µM in cellular assays to probe DGKα's role in TCR signaling without confounding serotonin receptor blockade [1].

Cancer Cell Migration and Metastasis Studies Requiring Selective DGKα Inhibition

The compound's high isoform selectivity (93% DGKα inhibition at 100 µM, minimal DGKζ/θ activity) makes it suitable for dissecting DGKα-specific contributions to cancer cell migration. SAR studies confirm that this scaffold reduces migration in cellular models [2].

Pharmacophore Modeling and Structure-Based Drug Design of DGKα Inhibitors

AMB639752 served as the template for developing a three-point pharmacophore model for DGKα inhibition. Its well-defined structure-activity relationships and the availability of analogues with IC50 values down to 1.6 µM make it an ideal starting point for medicinal chemistry efforts [2].

Negative Control Compound for Serotonin Receptor Studies in DGKα-Inhibiting Contexts

Unlike R59022 and ritanserin (potent 5HT2A antagonists), AMB639752 does not perturb serotonin signaling at concentrations up to 10 µM. Use it as a selective DGKα inhibitor to decouple serotoninergic effects from DGKα-mediated phenotypes [1].

Quote Request

Request a Quote for 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.